molecular formula C42H80NO10P B1243408 1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

Cat. No.: B1243408
M. Wt: 790.1 g/mol
InChI Key: AJFWREUFUPEYII-PAHWMLEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and an oleic acid. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine(1-).
PS(18:0/18:1(9Z)), also known as 18:0-18:1-PS or PS(18:0/18:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:0/18:1(9Z)) can be converted into PE(18:0/18:1(9Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:0/18:1(9Z)) can be biosynthesized from PC(18:0/18:1(9Z)) and L-serine;  which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(18:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway.

Properties

Molecular Formula

C42H80NO10P

Molecular Weight

790.1 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b20-18-/t38-,39+/m1/s1

InChI Key

AJFWREUFUPEYII-PAHWMLEVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.